molecular formula C12H15N7O B2675835 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034263-48-2

1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2675835
CAS RN: 2034263-48-2
M. Wt: 273.3
InChI Key: LDOQGATZZOMIFX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

Imidazole[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Scientific Research Applications

Anticancer Applications

Imidazole derivatives have gained attention in cancer research due to their potential as targeted therapies. Specifically, this compound has been investigated for its role in inhibiting c-Met, a receptor tyrosine kinase associated with tumor growth and metastasis . Further studies are needed to explore its efficacy against specific cancer types.

Other Applications

Imidazole derivatives have been used in diverse fields, including drug development, coordination chemistry, and materials science. Researchers could explore novel applications beyond those mentioned above.

properties

IUPAC Name

1-methyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-9-7-11-18(5-6-19(11)15-9)4-3-13-12(20)10-8-17(2)16-14-10/h5-8H,3-4H2,1-2H3,(H,13,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOQGATZZOMIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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